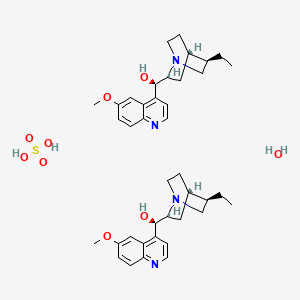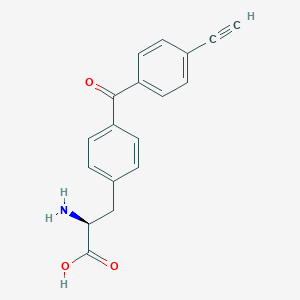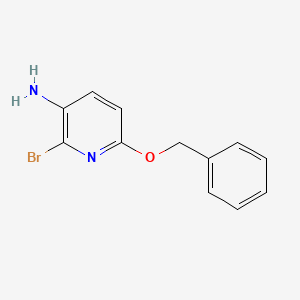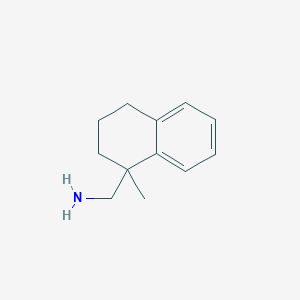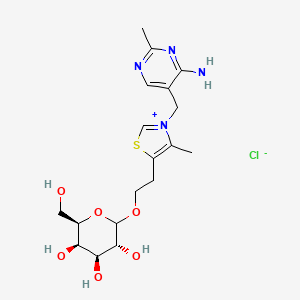![molecular formula C11H20BrNO4 B12831991 ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which involves a single atom shared between two rings, and its amino and carboxylate functional groups. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a cyclic ketone in the presence of an acid catalyst.
Introduction of Functional Groups: The amino and carboxylate groups are introduced through subsequent reactions. For instance, the amino group can be added via reductive amination, while the carboxylate group can be introduced through esterification.
Formation of the Hydrobromide Salt: The final step involves converting the free base into its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Applications De Recherche Scientifique
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides rigidity and specificity in binding. The compound may modulate enzymatic activity or interact with receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Lacks the amino group, making it less versatile in biological applications.
Ethyl (7S)-8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate:
Uniqueness
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide is unique due to its combination of functional groups and spirocyclic structure, which confer specific chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C11H20BrNO4 |
|---|---|
Poids moléculaire |
310.18 g/mol |
Nom IUPAC |
ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate;hydrobromide |
InChI |
InChI=1S/C11H19NO4.BrH/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11;/h8-9H,2-7,12H2,1H3;1H/t8-,9+;/m0./s1 |
Clé InChI |
CJQNKEMCQLXXHB-OULXEKPRSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CC2(CC[C@H]1N)OCCO2.Br |
SMILES canonique |
CCOC(=O)C1CC2(CCC1N)OCCO2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)

